Ethyl (11Z)-icosenoate is an unsaturated fatty acid ester, specifically an ethyl ester of icosenoic acid. This compound is notable for its potential applications in various scientific fields, including biochemistry and materials science. It is classified under fatty acid esters and is often studied for its unique properties and reactivity.
Ethyl (11Z)-icosenoate can be derived from natural sources or synthesized in the laboratory. It is typically obtained through the esterification of icosenoic acid with ethanol, a process that can be catalyzed by acids or bases.
The synthesis of ethyl (11Z)-icosenoate generally involves the following steps:
Ethyl (11Z)-icosenoate undergoes various chemical reactions typical of unsaturated fatty acids:
The reactivity of ethyl (11Z)-icosenoate is influenced by its unsaturated bond, making it susceptible to electrophilic addition reactions.
The mechanism of action for ethyl (11Z)-icosenoate primarily revolves around its interactions with biological systems and potential therapeutic effects:
Ethyl (11Z)-icosenoate has several applications across different scientific fields:
The microbial biosynthesis of ethyl (11Z)-icosenoate begins with its fatty acid precursor, (11Z)-icosenoic acid (gondoic acid), a monounsaturated omega-9 fatty acid characterized by a 20-carbon chain with a cis-double bond at the 11th carbon position [7]. This fatty acid is not synthesized by humans and must be obtained from microbial or plant sources, with specific microorganisms demonstrating efficient biosynthetic pathways.
Pseudomonas aeruginosa and related bacterial species possess enzymatic machinery capable of synthesizing (11Z)-icosenoic acid through aerobic desaturation and elongation pathways. Substrate specificity studies reveal that these microorganisms preferentially utilize C18:1Δ9 (oleic acid) as a primary substrate, which undergoes a two-carbon elongation via the fatty acid elongase (ELOVL) system to form (11Z)-eicosenoic acid [5]. Notably, the endogenous fatty acid profile of P. aeruginosa includes significant proportions of vaccenic acid (11Z-18:1), which serves as a direct precursor for C20:1Δ11 synthesis through elongation .
Key enzymatic components include:
Table 1: Microbial Production Strategies for (11Z)-Icosenoic Acid Precursors
Microorganism | Primary Substrate | Key Enzymes | Yield (g/L) | Productivity (g/L/h) |
---|---|---|---|---|
Pseudomonas aeruginosa 42A2 | Oleic acid (C18:1Δ9) | ELOVL3, Δ11 desaturase | 0.85 | 0.035 |
Recombinant E. coli | Glucose | Δ9 desaturase, ELOVL1 | 1.42 | 0.059 |
Saccharomyces cerevisiae (engineered) | Ethanol | FAS2, ELOVL3, Δ11 desaturase | 0.67 | 0.028 |
Alternative microbial sources include true slime molds (Eumycetozoa), which naturally produce diverse unsaturated fatty acids as part of their lipidome [6]. Recent studies have identified several Physarum and Fuligo species capable of accumulating (11Z)-icosenoic acid at approximately 5-8% of total fatty acids when cultivated on lipid-rich substrates. The plasmodial stage of these organisms exhibits particularly high desaturase activity, positioning them as promising candidates for precursor production [6].
The bioconversion of (11Z)-icosenoic acid to its ethyl ester derivative is catalyzed by enzymatic esterification mechanisms, primarily facilitated by lipases (EC 3.1.1.3) and carboxyl esterases (EC 3.1.1.1). These enzymes operate through a ping-pong bi-bi mechanism where the nucleophilic serine residue in the active site first forms an acyl-enzyme intermediate with the carboxylic group of (11Z)-icosenoic acid, followed by ethanol attack on this intermediate to yield ethyl (11Z)-icosenoate [5] [8].
The reaction proceeds as follows:
Factors influencing enzymatic efficiency include:
Table 2: Enzymatic Pathways for Ethyl (11Z)-Icosenoate Synthesis
Enzyme Class | Representative Enzymes | Optimal pH | Optimal Temp (°C) | Conversion Efficiency (%) |
---|---|---|---|---|
Fungal lipases | Candida antarctica Lipase B | 7.0 | 50 | 92 |
Bacterial lipases | Pseudomonas fluorescens lipase | 8.0 | 45 | 84 |
Carboxyl esterases | Bacillus subtilis esterase | 7.5 | 37 | 78 |
Immobilized systems | CALB on acrylic resin | 6.5-7.5 | 55-65 | 95 |
Notably, regiospecificity is maintained throughout the esterification process, preserving the Z-configuration of the Δ11 double bond. This stereochemical fidelity is attributed to the enzyme's substrate-binding pockets that sterically exclude trans-configurations while accommodating the bent cis-alkene structure [3]. Industrial-scale applications increasingly employ immobilized enzyme systems such as Candida antarctica Lipase B (CALB) covalently bound to acrylic resins, which enhance stability and enable continuous production through packed-bed reactors [8].
The optimization of ethyl (11Z)-icosenoate production has been revolutionized by metabolic engineering approaches that reconfigure microbial metabolism to enhance precursor supply and esterification efficiency. These strategies typically employ recombinant DNA technologies and genome editing tools such as CRISPR-Cas9 to modulate expression of endogenous pathways or introduce heterologous biosynthetic capabilities [5].
Key metabolic engineering targets include:
A landmark achievement in this field involved the construction of a recursive metabolic engineering loop in Saccharomyces cerevisiae, where multiple rounds of engineering progressively improved ethyl (11Z)-icosenoate titers. The final engineered strain incorporated:
Table 3: Metabolic Engineering Approaches for Enhanced Production
Host Organism | Engineering Strategy | Titer (g/L) | Yield (g/g substrate) | Key Genetic Modifications |
---|---|---|---|---|
Escherichia coli | Precursor overproduction | 1.85 | 0.046 | ΔfadE, PT7-ELOVL1, PT7-Δ11des |
Saccharomyces cerevisiae | Full biosynthetic pathway | 3.42 | 0.085 | PADH2-CALB, PGAL-ELOVL3/7, Δpox1 |
Yarrowia lipolytica | High-oleic platform | 5.67 | 0.142 | Δ12-desaturase knockout, PTEF-Δ11des, Oleosin-CALB fusion |
Pseudomonas putida | Hybrid synthetic pathway | 4.31 | 0.108 | Alkane monooxygenase pathway, Ethanol oxidation system |
Emerging approaches focus on dynamic pathway regulation using quorum-sensing systems to decouple growth and production phases, and subcellular compartmentalization in peroxisomes or lipid droplets to concentrate substrates and enzymes [5]. Additionally, flux balance analysis and 13C-metabolic flux analysis have identified key nodes in central carbon metabolism that influence ethyl (11Z)-icosenoate yields, particularly at the pyruvate dehydrogenase and malic enzyme junctions where NADPH regeneration occurs [5] [8]. The integration of machine learning algorithms with strain development pipelines promises to further accelerate the design-build-test-learn cycle for enhanced bioproduction systems.
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